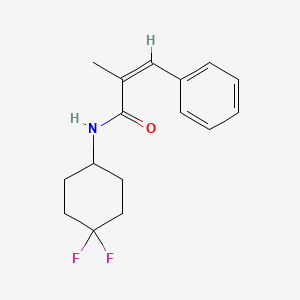

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide

Description

(Z)-N-(4,4-Difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a stereochemically defined acrylamide derivative featuring a 4,4-difluorocyclohexyl group attached to the amide nitrogen, a methyl substituent at the acrylamide’s C2 position, and a phenyl group at C3. The Z-configuration of the α,β-unsaturated carbonyl system is critical, as stereochemistry often influences biological activity and physicochemical properties.

Properties

IUPAC Name |

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO/c1-12(11-13-5-3-2-4-6-13)15(20)19-14-7-9-16(17,18)10-8-14/h2-6,11,14H,7-10H2,1H3,(H,19,20)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOFELOZSBDLIE-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NC2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C(=O)NC2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide typically involves the following steps:

Formation of the difluorocyclohexyl intermediate: This step involves the preparation of (4,4-difluorocyclohexyl)hydrazine hydrochloride from tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate.

Coupling with acrylamide: The difluorocyclohexyl intermediate is then coupled with 2-methyl-3-phenylacrylamide under specific reaction conditions to form the desired product.

Industrial Production Methods

Industrial production methods for (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclohexyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The phenylacrylamide moiety may contribute to the compound’s overall biological activity by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Acrylamide Backbone

- (Z)-2-Methoxy-N-(4-Methoxyphenyl)-3-Phenylacrylamide (CAS: 1357447-78-9): Structural Differences: Replaces the methyl group at C2 with a methoxy group and substitutes the difluorocyclohexyl with a 4-methoxyphenyl group. The 4-methoxyphenyl group introduces π-π stacking interactions, whereas the difluorocyclohexyl group in the target compound contributes to lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .

- N-Arylmethyl-cis-3-Phenylsulfanylacrylamides (e.g., 4c, 4d, 4f): Structural Differences: Feature a phenylsulfanyl group at C3 instead of phenyl and arylmethyl groups (e.g., 4-methoxyphenylmethyl) on the amide nitrogen. Impact: The sulfanyl group’s sulfur atom may engage in metal coordination or redox activity, unlike the inert phenyl group in the target compound.

Cyclohexyl vs. Aromatic Amide Substituents

N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide (Compound 8 in ) :

- Structural Differences : A carboxamide with a cyclohexyl group and a 4-chlorophenyl hydroxamic acid moiety.

- Impact : The 4,4-difluorocyclohexyl group in the target compound may confer greater conformational rigidity and fluorophilic interactions compared to the unsubstituted cyclohexyl group. The chlorine in the hydroxamic acid analog introduces electronegativity, whereas fluorine in the target compound enhances lipophilicity and resistance to oxidative metabolism .

Crystalline Salts of N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide () :

- Structural Differences : Shares the 4,4-difluorocyclohexyl moiety but incorporates a benzimidazole core and sulfonamide group.

- Impact : The difluorocyclohexyl group in both compounds likely improves crystal packing efficiency and thermal stability. However, the benzimidazole-sulfonamide scaffold suggests divergent pharmacological targets (e.g., enzyme inhibition) compared to the acrylamide-based target compound .

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, analogs provide benchmarks:

- Fluorine Effects : The 4,4-difluorocyclohexyl group would show characteristic ¹⁹F NMR signals near δ -100 to -120 ppm and influence ¹H NMR splitting patterns due to coupling with fluorine .

Biological Activity

(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a specific stereochemistry characterized by the Z configuration. The presence of difluorocyclohexyl and phenyl groups suggests potential interactions with biological targets, which are crucial for its pharmacological effects.

Research indicates that (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to interact with steroid sulfatase (STS), a target in hormone-dependent cancers .

- Cell Cycle Arrest : In vitro assays have demonstrated that the compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is particularly noted in estrogen receptor-positive breast cancer cells .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various protein targets, indicating potential interactions that could lead to therapeutic effects .

Efficacy in Cell Lines

The biological activity of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide has been assessed in various cancer cell lines. Below is a summary of findings from relevant studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (ER-positive) | 15.9 | Estrogen receptor modulation |

| T47D (ER-positive) | 8.7 | Apoptosis induction |

| MDA-MB-231 (ER-negative) | 20.5 | Cell cycle arrest |

These results indicate that the compound exhibits varying degrees of potency across different cell lines, highlighting its potential as a selective agent against certain types of breast cancer.

Notable Findings

- Combination Therapies : Research suggests that combining this compound with existing therapies could enhance efficacy against resistant cancer types.

- Safety Profile : Preliminary toxicity assessments indicate that the compound may have a favorable safety profile compared to traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.